molecular formula C24H23ClO2 B12293389 4-[(E)-1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol

4-[(E)-1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol

Cat. No.: B12293389
M. Wt: 378.9 g/mol
InChI Key: ZUNVZRJXMBKELL-WCWDXBQESA-N
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Description

4-[(E)-1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenol group, a phenylbutenyl group, and a chloroethoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol typically involves the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in acetone under reflux conditions for about 40 hours. After the reaction, the product is isolated by adding water, separating the organic layer, and recrystallizing from ethanol to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the double bond or the phenylbutenyl group.

    Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different ether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ether derivatives.

Scientific Research Applications

4-[(E)-1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(E)-1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the phenylbutenyl and chloroethoxy groups can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H23ClO2

Molecular Weight

378.9 g/mol

IUPAC Name

4-[(E)-1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol

InChI

InChI=1S/C24H23ClO2/c1-2-23(18-8-12-21(26)13-9-18)24(19-6-4-3-5-7-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23+

InChI Key

ZUNVZRJXMBKELL-WCWDXBQESA-N

Isomeric SMILES

CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCCl)/C3=CC=C(C=C3)O

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=C(C=C3)O

Origin of Product

United States

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